

# The Journey of Fosravuconazole: From Discovery to a Novel Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Fosravuconazole |           |
| Cat. No.:            | B1673580        | Get Quote |

An In-depth Technical Guide on the Discovery and Development of Fosravuconazole

**Fosravuconazole**, a novel triazole antifungal agent, represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its development journey, from the initial discovery of its active moiety, ravuconazole, to its approval as a more bioavailable prodrug, offers valuable insights into modern drug discovery and development strategies. This technical guide provides a comprehensive overview of the history, mechanism of action, synthesis, and preclinical and clinical development of **fosravuconazole** for researchers, scientists, and drug development professionals.

## **Discovery and Rationale for Development**

The story of **fosravuconazole** begins with its active form, ravuconazole. Initially discovered by Eisai, ravuconazole demonstrated potent and broad-spectrum antifungal activity. However, its development was hampered by issues related to its bioavailability. To overcome this limitation, scientists at Eisai developed **fosravuconazole**, a phosphate prodrug of ravuconazole. This strategic chemical modification significantly improved the aqueous solubility and oral absorption of the drug, leading to higher and more consistent plasma concentrations of the active ravuconazole.

The development rights for **fosravuconazole** in Japan were licensed to Seren Pharmaceuticals (formerly Brain Factory Co., Ltd.) in 2010, who then partnered with Sato Pharmaceutical in 2014 for further development and commercialization for onychomycosis.



Eisai retained rights in other regions and also collaborated with the Drugs for Neglected Diseases initiative (DNDi) to explore its use for eumycetoma, a debilitating fungal disease.

### **Mechanism of Action**

Like other azole antifungals, **fosravuconazole**'s active metabolite, ravuconazole, targets the fungal enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, ravuconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and cell death. Ravuconazole exhibits a high affinity and selectivity for the fungal cytochrome P450 enzyme over its human counterparts, which contributes to its favorable safety profile.













#### Click to download full resolution via product page

 To cite this document: BenchChem. [The Journey of Fosravuconazole: From Discovery to a Novel Antifungal Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673580#fosravuconazole-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com